2-Amino-N-(2-aminoethyl)benzamide hydrochloride
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Overview
Description
2-Amino-N-(2-aminoethyl)benzamide hydrochloride is a chemical compound with the molecular formula C9H13N3O·HCl. It is a derivative of benzamide, featuring an amino group and an aminoethyl group attached to the benzamide structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminoethyl)benzamide hydrochloride typically involves the reaction of 2-nitrobenzoyl chloride with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and acetic acid (AcOH), with sonication to achieve a clear solution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The compound is often purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-aminoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, where the amino or aminoethyl groups are replaced or modified. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
2-Amino-N-(2-aminoethyl)benzamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-aminoethyl)benzamide hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The amino and aminoethyl groups facilitate binding to specific sites on these targets, influencing their activity and function. The compound can modulate pathways involved in cell signaling, adhesion, and immune recognition .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Lacks the aminoethyl group, making it less versatile in certain reactions.
4-Amino-N-(2-aminoethyl)benzamide: Similar structure but with the amino group in a different position, affecting its reactivity and applications.
Procainamide: Contains a diethylaminoethyl group instead of an aminoethyl group, used primarily as an antiarrhythmic agent.
Uniqueness
2-Amino-N-(2-aminoethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-N-(2-aminoethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKCFFZQQUEOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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